molecular formula C15H10BrFN2O3S B13932853 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-99-3

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13932853
CAS No.: 586391-99-3
M. Wt: 397.2 g/mol
InChI Key: XKUSMBUTMUARBC-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a carbamothioylamino group attached to a benzoic acid core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the fluorobenzoyl and carbamothioylamino groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: This compound shares a similar benzoic acid core but lacks the carbamothioylamino group, making it less versatile in certain reactions.

    2-(4-Fluorobenzoyl)benzoic acid: This compound has a similar fluorobenzoyl group but differs in the position and presence of other substituents.

Uniqueness

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, fluorine, and carbamothioylamino groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of applications in research and industry.

Properties

CAS No.

586391-99-3

Molecular Formula

C15H10BrFN2O3S

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10BrFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

XKUSMBUTMUARBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)F

Origin of Product

United States

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